molecular formula C34H48N2O5 B1334000 Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate CAS No. 204316-10-9

Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate

Cat. No. B1334000
M. Wt: 564.8 g/mol
InChI Key: KAPGVAORCLAAAF-RQBPZYBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate is a useful research compound. Its molecular formula is C34H48N2O5 and its molecular weight is 564.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mucoactive Agents and Respiratory Diseases

Compounds like Ambroxol, which shares structural similarities with the Dicyclohexylamine compound, are known mucoactive agents and have been widely used in treating both acute and chronic respiratory diseases since 1978. Ambroxol is reported to have significant benefits as a secretolytic therapy in acute and chronic bronchopulmonary disorders associated with abnormal mucus secretion and impaired mucus transport. It's shown to be efficacious and well-tolerated in children, extending the favorable benefit/risk profile of Ambroxol reported in adults to the pediatric population with acute and chronic respiratory diseases (Kantar et al., 2020).

Arylcyclohexylamine Class and Psychoactive Effects

The arylcyclohexylamine class, to which Methoxetamine belongs, is utilized for its recreational and psychedelic effects. Methoxetamine is a structural analogue of ketamine and has a much longer duration of action and intensity of effects. Consumption of Methoxetamine carries significant health risks and may even lead to fatal intoxication. The need for extensive research to fully quantify the short- and long-term effects of Methoxetamine and its interaction with other drugs of abuse is emphasized (Zawilska, 2014).

Heterocyclic Compounds and Chemical Synthesis

Research into heterocyclic compounds like quinoxaline (a benzopyrazine) reveals their widespread use in dyes, pharmaceuticals, and antibiotics. These compounds exhibit a range of biological activities, including antitumoral properties. Quinoxaline and its analogs have been investigated for their potential as catalysts' ligands in chemical synthesis (Pareek & Kishor, 2015).

Quinoline Derivatives as Corrosion Inhibitors

Quinoline derivatives are identified for their effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. These derivatives are vital in developing anticorrosive materials and play a significant role in corrosion inhibition (Verma, Quraishi & Ebenso, 2020).

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5.C12H23N/c1-13(2)21(19(24)11-20(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-10,13,18-19,21,24H,11-12H2,1-2H3,(H,23,27)(H,25,26);11-13H,1-10H2/t19-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPGVAORCLAAAF-RQBPZYBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373230
Record name (3S,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-5-methylhexanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate

CAS RN

204316-10-9
Record name (3S,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-5-methylhexanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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